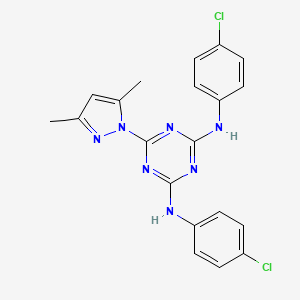
N,N'-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE is a complex organic compound that features a triazine ring substituted with chlorinated aniline and pyrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and systems.
作用機序
The mechanism by which N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A related compound with similar structural features.
4-Chloroaniline: Shares the chlorinated aniline moiety.
Triazine Derivatives: Compounds with a triazine core that exhibit similar chemical properties.
Uniqueness
N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other similar compounds
特性
分子式 |
C20H17Cl2N7 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
2-N,4-N-bis(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H17Cl2N7/c1-12-11-13(2)29(28-12)20-26-18(23-16-7-3-14(21)4-8-16)25-19(27-20)24-17-9-5-15(22)6-10-17/h3-11H,1-2H3,(H2,23,24,25,26,27) |
InChIキー |
UBBGXUPORHBOEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14929337.png)
![7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929340.png)
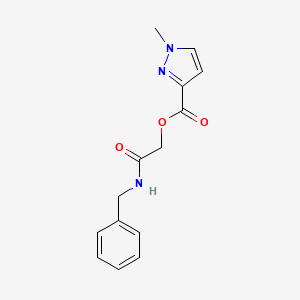
![1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929346.png)
![4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B14929350.png)
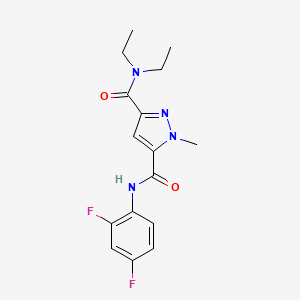
![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)
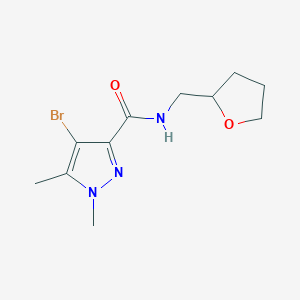
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14929372.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)
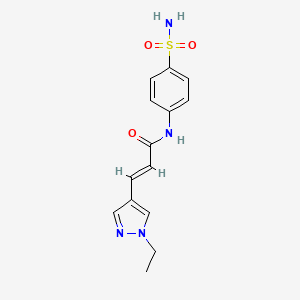
![ethyl 6-[(5-ethoxy-4-nitro-1H-pyrazol-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14929406.png)
![7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929416.png)
